molecular formula C6H10Cl2O B2903850 4-Chloro-2,2-dimethylbutanoyl Chloride CAS No. 53840-39-4

4-Chloro-2,2-dimethylbutanoyl Chloride

Cat. No.: B2903850
CAS No.: 53840-39-4
M. Wt: 169.05
InChI Key: GGYSDFKHZYXXII-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethylbutanoyl Chloride (CAS 53840-39-4) is an organic compound with the molecular formula C₆H₁₀Cl₂O and a molecular weight of 169.05 g/mol . Its structure features a reactive acid chloride group and a chloroalkyl chain, making it a versatile acylating agent and a valuable bifunctional intermediate in organic synthesis . Researchers can leverage this compound to introduce the 4-chloro-2,2-dimethylbutanoyl moiety into target molecules, facilitating the development of novel compounds and complex molecular architectures. This reagent is particularly significant in medicinal and agrochemical research for the synthesis of active ingredients. The presence of two different reactive chlorine atoms allows for sequential and selective reactions, enabling the construction of amides, esters, and ketones, or further functionalization of the alkyl chain . As a key building block, it holds potential for creating candidates for pharmaceuticals, such as antipsychotics and antibacterial agents, as well as for the development of herbicides and pesticides . Handlers must be aware that this compound is classified with the signal word "Danger" and carries hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H330 (fatal if inhaled) . It requires strict adherence to safety protocols, including the use of appropriate personal protective equipment and handling within a well-ventilated fume hood. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,2-dimethylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYSDFKHZYXXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Acyl Chloride Reactivity

Nucleophilic Acyl Substitution Mechanisms of Acyl Chlorides

The primary reaction pathway for acyl chlorides, including 4-Chloro-2,2-dimethylbutanoyl chloride, is nucleophilic acyl substitution. fiveable.me This class of reaction involves the replacement of the chloride leaving group by a nucleophile. The high reactivity of acyl chlorides compared to other carboxylic acid derivatives is attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

The general mechanism proceeds in two principal stages: addition of the nucleophile to the carbonyl carbon, followed by elimination of the chloride ion. libretexts.orgdocbrown.info

Tetrahedral Intermediate Formation and Decomposition Pathways

The cornerstone of the nucleophilic acyl substitution mechanism is the formation of a tetrahedral intermediate. fiveable.meyoutube.com When a nucleophile attacks the electrophilic carbonyl carbon of this compound, the carbon's hybridization changes from sp² to sp³, resulting in a transient tetrahedral species. libretexts.orgyoutube.com

This intermediate is typically the rate-determining step in the reaction. fiveable.me The intermediate then collapses, reforming the carbon-oxygen double bond and ejecting the most stable leaving group, which in this case is the chloride ion. wikipedia.orgmasterorganicchemistry.com While this addition-elimination pathway is widely accepted, some computational studies on simpler acyl chlorides suggest that, depending on the conditions and nucleophile, the reaction could also proceed through a more concerted SN2-like mechanism without a discernible intermediate. nih.govresearchgate.netresearchgate.net However, for most reactions, the tetrahedral intermediate model is considered standard. Recent investigations have even successfully detected the protonated tetrahedral intermediate in the reaction of acetyl chloride with ethanol, providing direct evidence for its existence. nih.gov

Leaving Group Characteristics of Chloride in Acylation Processes

The success of acyl chlorides as acylating agents is heavily dependent on the excellent leaving group ability of the chloride ion. fiveable.mekhanacademy.org A good leaving group is a species that is stable on its own after detaching from the parent molecule. The chloride ion (Cl⁻) is the conjugate base of a strong acid, hydrochloric acid (HCl), making it a very weak base and thus a highly stable leaving group. thestudentroom.co.ukkhanacademy.orgbyjus.com

Influence of Catalysis on Acyl Chloride Reaction Pathways

Catalysts can significantly influence the rate and mechanism of reactions involving acyl chlorides. Bases, such as tertiary amines, are commonly used to accelerate acylation reactions. wikipedia.org

Role of Tertiary Amines in Acylation Mechanisms (e.g., Acetyl Ammonium Ion Intermediates)

Tertiary amines, such as pyridine (B92270) or N,N-dimethylformamide (DMF), often act as nucleophilic catalysts. wikipedia.org In the case of this compound reacting with a nucleophile in the presence of a tertiary amine, the amine first attacks the highly electrophilic carbonyl carbon. wikipedia.org This initial attack displaces the chloride ion to form a highly reactive quaternary acylammonium salt intermediate. wikipedia.org

This acylammonium salt is even more reactive towards nucleophiles than the original acyl chloride. The subsequent attack by the primary nucleophile (e.g., an alcohol or another amine) on this activated intermediate is much faster. The tertiary amine is then expelled and regenerated, completing the catalytic cycle. While tertiary amines are generally used as catalysts or acid scavengers, some studies note that direct, stable product formation between certain acyl chlorides and tertiary amines can occur under specific conditions, particularly through intramolecular reactions. stackexchange.comacs.orgacs.orgresearchgate.net

Computational and Theoretical Studies of Acyl Chloride Reactivity

Modern computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to observe experimentally.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It has been widely applied to study the reactivity of acyl chlorides. researchgate.netresearchgate.net DFT calculations allow researchers to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.netrsc.org

For acyl chloride reactions, DFT studies have been used to:

Distinguish between mechanistic pathways : Theoretical studies have explored whether nucleophilic acyl substitution proceeds through a stepwise addition-elimination mechanism or a concerted SN2-like pathway. Some calculations suggest that for certain reactants like formyl chloride, a discernible tetrahedral intermediate may not exist, favoring a concerted mechanism. nih.govresearchgate.net

Analyze transition state structures : DFT can model the geometry of transition states, revealing whether they are "tight" (more associative) or "loose" (more dissociative), which can change depending on the substituents and solvent. researchgate.net

Calculate activation barriers : By determining the energy of the transition state relative to the reactants, DFT can predict the activation energy of a reaction, offering insights into reaction rates and selectivity. rsc.org

These computational approaches provide a molecular-level understanding that complements experimental kinetic data, helping to build a complete picture of acyl chloride reactivity. researchgate.netresearchgate.net

Comparative Reactivity Studies of Acyl Chlorides and Analogues

The reactivity of acyl chlorides is not uniform and is significantly influenced by the electronic and steric nature of the substituents on the acyl group. Furthermore, a comparison with analogous compounds such as other acyl halides and acid anhydrides provides a clearer perspective on their chemical behavior.

Influence of Substituents on Reactivity

The rate of nucleophilic acyl substitution is sensitive to both the electronic environment of the carbonyl group and the steric hindrance around the reaction center. Electron-withdrawing groups attached to the acyl chain tend to increase the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack. Conversely, electron-donating groups decrease reactivity. khanacademy.org Steric bulk near the carbonyl group can hinder the approach of the nucleophile, slowing the reaction rate. ncert.nic.in

For This compound , the presence of the two methyl groups at the α-position (C2) introduces significant steric hindrance. This is expected to decrease its reactivity compared to less hindered acyl chlorides like butanoyl chloride. The chloro substituent at the γ-position (C4) is relatively distant from the reactive center and is expected to have a modest electron-withdrawing inductive effect, which might slightly enhance reactivity, though this effect is likely to be outweighed by the steric hindrance of the gem-dimethyl group.

To illustrate the impact of substituents on reactivity, the relative rates of solvolysis for a series of acyl chlorides in a given solvent system can be compared. Solvolysis, a reaction where the solvent acts as the nucleophile, is a common method for quantifying the reactivity of electrophiles.

Table 1: Relative Rates of Solvolysis for Selected Acyl Chlorides

Acyl ChlorideStructureRelative Rate of SolvolysisKey Feature
Acetyl ChlorideCH₃COCl1Baseline
Propionyl ChlorideCH₃CH₂COCl0.5Slightly more steric hindrance
Trimethylacetyl Chloride (Pivaloyl Chloride)(CH₃)₃CCOCl0.0001Significant steric hindrance
Chloroacetyl ChlorideClCH₂COCl1000Strong inductive effect from α-chloro group
Benzoyl ChlorideC₆H₅COCl0.01Resonance stabilization and steric effects

Note: The data presented are illustrative and intended to show general trends in reactivity. Actual relative rates can vary depending on the specific reaction conditions and solvent.

Based on these trends, the reactivity of This compound would be expected to be significantly lower than that of acetyl chloride or propionyl chloride, and more comparable to, or even less reactive than, trimethylacetyl chloride due to the steric hindrance from the gem-dimethyl group.

Comparison with Acyl Halide Analogues

The nature of the halogen atom in an acyl halide also plays a crucial role in determining its reactivity. The reactivity generally follows the order of the leaving group ability of the halide ion: I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, acyl bromides are generally more reactive than their corresponding acyl chlorides. quora.com This is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond and the greater stability of the bromide anion as a leaving group. quora.com Acyl fluorides, on the other hand, are often less reactive than acyl chlorides. cdnsciencepub.com

Table 2: General Reactivity Trend of Acyl Halides

Acyl Halide (RCOX)ReactivityReason
Acyl IodideHighestExcellent leaving group (I⁻)
Acyl BromideHighGood leaving group (Br⁻)
Acyl ChlorideModerateGood leaving group (Cl⁻)
Acyl FluorideLowestPoor leaving group (F⁻)

Comparison with Acid Anhydrides

Acid anhydrides are another important class of acylating agents. They are generally less reactive than acyl chlorides. crunchchemistry.co.uklibretexts.org This reduced reactivity can be explained by the fact that the carboxylate anion, which is the leaving group in reactions of acid anhydrides, is a stronger base and thus a poorer leaving group compared to the chloride ion. Additionally, the carbonyl groups in an acid anhydride (B1165640) are stabilized by resonance involving the central oxygen atom, which delocalizes the positive charge on the carbonyl carbons, making them less electrophilic. quora.com While less reactive, acid anhydrides are often preferred in some synthetic applications due to their easier handling and the formation of a less corrosive carboxylic acid byproduct instead of hydrogen chloride. crunchchemistry.co.uk

Advanced Synthetic Applications of 4 Chloro 2,2 Dimethylbutanoyl Chloride

Acylation Reactions in Organic Synthesis

Acylation reactions involving 4-chloro-2,2-dimethylbutanoyl chloride are key to synthesizing a variety of compounds, including ketones, esters, and amides. These reactions proceed through the substitution of the chlorine atom in the acyl chloride with a nucleophile.

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst to activate the acyl chloride. masterorganicchemistry.com

The mechanism of Friedel-Crafts acylation involves the generation of a highly electrophilic species, the acylium ion. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of the this compound. docbrown.infomasterorganicchemistry.com This coordination weakens the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. masterorganicchemistry.comusask.ca

The generated acylium ion then acts as the electrophile, which is attacked by the electron-rich π system of an aromatic ring. docbrown.infobyjus.com This step forms a carbocation intermediate known as an arenium ion or sigma complex. byjus.com Aromaticity is subsequently restored by the removal of a proton from the ring, typically by the [AlCl₄]⁻ species, to yield the final acylated aromatic compound and regenerate the Lewis acid catalyst. docbrown.infobyjus.comchemguide.co.uk

The position of acylation on the aromatic ring is governed by the directing effects of any pre-existing substituents. Electron-donating groups generally direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. For instance, the acylation of methylbenzene (toluene) typically results in substitution primarily at the 4-position. libretexts.org

The scope of the Friedel-Crafts acylation is broad, but it does have limitations. The reaction generally fails with strongly deactivated aromatic rings, such as those bearing nitro groups or other potent electron-withdrawing substituents. libretexts.org Additionally, aromatic rings substituted with basic amino groups are also unsuitable as they react with the Lewis acid catalyst. libretexts.org

Lewis Acids: A variety of Lewis acids can be used to catalyze Friedel-Crafts acylation, with aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) being the most common. usask.canumberanalytics.com The choice of catalyst can depend on the reactivity of the aromatic substrate and the desired reaction conditions. numberanalytics.com While effective, traditional Lewis acid catalysts are often required in stoichiometric amounts and can generate significant waste during workup. liv.ac.uk

Solid Catalysts: To address the environmental concerns associated with traditional Lewis acids, solid acid catalysts have been developed. These materials, which include zeolites, clays, and supported heteropolyacids, offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity. chemijournal.comresearchgate.net For example, M(IV) phosphotungstates and 12-tungstophosphoric acid supported on metal oxides have been explored as catalysts for Friedel-Crafts acylation under solvent-free conditions. chemijournal.com

Ionic Liquids: Ionic liquids have emerged as green and recyclable alternatives to conventional organic solvents for Friedel-Crafts acylation. beilstein-journals.org They can act as both the solvent and the catalyst, or as a medium to immobilize a Lewis acid catalyst. liv.ac.ukgoogle.com For instance, metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been shown to be efficient catalysts for Friedel-Crafts acylations in imidazolium-based ionic liquids, offering enhanced reaction rates and regioselectivity. liv.ac.uk The use of tunable aryl alkyl ionic liquids in conjunction with iron(III) chloride hexahydrate has also been demonstrated for the acylation of various electron-rich benzene (B151609) derivatives. beilstein-journals.org

Mechanochemistry, which involves conducting reactions by grinding solids together, offers a solvent-free and environmentally friendly approach to Friedel-Crafts acylation. nih.govd-nb.info These reactions are typically carried out in a ball mill, where the mechanical energy facilitates the reaction between the aromatic compound, the acylating agent, and the Lewis acid catalyst. d-nb.info This technique has been successfully applied to the acylation of various aromatic hydrocarbons with anhydrides and other acylation reagents, demonstrating that certain Friedel-Crafts reactions can be effectively performed without the need for solvents. nih.govd-nb.info

This compound readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides. These reactions are fundamental in organic synthesis for creating these important functional groups.

The reaction of this compound with an alcohol in the presence of a base, such as pyridine (B92270) or a tertiary amine, leads to the formation of an ester. The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.

Similarly, amides can be synthesized by reacting this compound with primary or secondary amines. sphinxsai.com This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to scavenge the HCl produced. fishersci.it The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton. youtube.com

Formation of Esters and Amides via Acyl Chlorides

Alcoholysis and Phenolysis for Ester Synthesis

The reaction of acyl chlorides with alcohols (alcoholysis) or phenols (phenolysis) is a fundamental and widely utilized method for the synthesis of esters. This compound, possessing a reactive acyl chloride functional group, is expected to readily undergo these reactions to form a variety of esters.

The general mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a base, typically a tertiary amine like triethylamine (B128534) or pyridine, to drive the reaction to completion.

Hypothetical Reactions and Products:

Reactant (Alcohol/Phenol)Product (Ester)
Methanol (B129727)Methyl 4-chloro-2,2-dimethylbutanoate (B8414272)
EthanolEthyl 4-chloro-2,2-dimethylbutanoate
PhenolPhenyl 4-chloro-2,2-dimethylbutanoate
p-Cresolp-Tolyl 4-chloro-2,2-dimethylbutanoate
Aminolysis for Amide Formation

Similar to ester formation, the reaction of this compound with primary or secondary amines (aminolysis) would be expected to efficiently produce the corresponding amides. This reaction is a cornerstone of organic synthesis, particularly in the formation of peptide bonds and the synthesis of a wide range of pharmaceuticals and functional materials.

The mechanism mirrors that of alcoholysis, with the nitrogen atom of the amine acting as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Hypothetical Reactions and Products:

Reactant (Amine)Product (Amide)
Ammonia (B1221849)4-Chloro-2,2-dimethylbutanamide
AnilineN-Phenyl-4-chloro-2,2-dimethylbutanamide
Diethylamine (B46881)N,N-Diethyl-4-chloro-2,2-dimethylbutanamide
Morpholine4-(4-Chloro-2,2-dimethylbutanoyl)morpholine

The resulting amides, featuring a terminal chloro group, could serve as intermediates for further functionalization, for example, through nucleophilic substitution reactions.

Polymer Synthesis and Modification utilizing Acyl Chlorides

Acyl chlorides are valuable reagents in polymer chemistry, both for the synthesis of polymers and for the post-polymerization modification of existing polymer chains.

Condensation Polymerization Facilitated by Acyl Chlorides

Bifunctional acyl chlorides are key monomers in condensation polymerization, reacting with bifunctional nucleophiles such as diols or diamines to form polyesters and polyamides, respectively. While this compound is a monofunctional acyl chloride, a related difunctional monomer, such as a derivative containing two acyl chloride groups, could theoretically be used in such polymerizations. The principles of interfacial polymerization, where the reaction occurs at the interface of two immiscible liquids, one containing the diacyl chloride and the other containing the diamine, are well-established for the synthesis of high molecular weight polymers.

Functionalization of Polymers via Acyl Chloride Reactions (e.g., Ring-Opening Polymerization Termination)

Acyl chlorides can be effectively used to introduce specific functional groups at the chain ends of polymers. For instance, in living polymerizations, such as certain types of ring-opening polymerization (ROP), the propagating chain end remains active. The introduction of an acyl chloride like this compound can terminate the polymerization by reacting with the active chain end, thereby introducing a 4-chloro-2,2-dimethylbutanoyl group at the terminus of the polymer chain. This terminal chloro group could then be used for subsequent "click" chemistry reactions or other modifications to create block copolymers or polymer-drug conjugates.

Application of Bio-based Acyl Chlorides in Polymer Chemistry

The development of polymers from renewable resources is a significant area of research. While this compound is not bio-based, the principles of using acyl chlorides in polymer chemistry are directly applicable to bio-derived monomers. For example, dicarboxylic acids derived from biomass can be converted to their corresponding diacyl chlorides and used in condensation polymerizations to produce bio-based polyesters and polyamides. This approach aims to reduce the reliance on petrochemical feedstocks for polymer production.

Diverse Transformations Involving Acyl Chlorides

The high reactivity of the acyl chloride group in this compound opens the door to a variety of other synthetic transformations beyond ester and amide formation. These include:

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

Reaction with Organometallic Reagents: Reaction with Grignard reagents or organocuprates to form ketones.

Reduction: Reduction to the corresponding aldehyde or primary alcohol using appropriate reducing agents.

Conversion to Acid Anhydrides: Reaction with a carboxylate salt.

While specific examples involving this compound are not prevalent in the literature, its structural features suggest it could be a versatile intermediate in organic synthesis, offering pathways to a wide range of functionalized molecules. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic potential.

Reduction Reactions to Aldehydes and Alcohols

The reduction of the acyl chloride group in this compound can be selectively controlled to yield either the corresponding aldehyde (4-chloro-2,2-dimethylbutanal) or the primary alcohol (4-chloro-2,2-dimethylbutan-1-ol). The choice of reducing agent is critical to achieving the desired product. youtube.comyoutube.com

Partial Reduction to Aldehyde: To halt the reduction at the aldehyde stage, a mild and sterically hindered hydride donor is required. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃) are effective for this transformation. The bulky nature of this reagent prevents over-reduction to the alcohol. The reaction proceeds via a stable tetrahedral intermediate that collapses to the aldehyde upon workup.

Complete Reduction to Alcohol: Stronger, less sterically hindered reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), will reduce the acyl chloride completely to the primary alcohol. youtube.com The reaction mechanism involves an initial reduction to the aldehyde, which is then immediately further reduced to the alcohol. youtube.comyoutube.com Given the high reactivity of LiAlH₄, sodium borohydride is often a suitable choice for this transformation, reducing the acyl chloride to an alcohol without affecting the alkyl chloride. youtube.com

Table 1: Selective Reduction of this compound

Target ProductTypical ReagentProduct StructureProduct Name
AldehydeLithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)3)4-chloro-2,2-dimethylbutanal structure4-Chloro-2,2-dimethylbutanal nih.gov
AlcoholSodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4)4-chloro-2,2-dimethylbutan-1-ol structure4-Chloro-2,2-dimethylbutan-1-ol

Reactions with Organometallic Reagents (Grignard Reagents, Organolithium Cuprates)

The electrophilic carbonyl carbon of this compound readily reacts with carbon nucleophiles, such as those provided by organometallic reagents. The product outcome depends significantly on the type of organometallic reagent used.

Reactions with Grignard Reagents: Grignard reagents (R-MgX) are highly reactive carbon nucleophiles that typically add twice to acyl chlorides. masterorganicchemistry.com The first addition yields a ketone intermediate. However, this ketone is generally more reactive than the starting acyl chloride towards the Grignard reagent, leading to a rapid second nucleophilic addition. masterorganicchemistry.com The final product, after acidic workup, is a tertiary alcohol where two identical R-groups from the Grignard reagent have been added to the carbonyl carbon. libretexts.org The presence of the alkyl chloride in the substrate requires careful temperature control to avoid side reactions.

Reactions with Organolithium Cuprates (Gilman Reagents): In contrast to Grignard reagents, organolithium cuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles. masterorganicchemistry.com They react with acyl chlorides in a highly selective manner to produce ketones. youtube.com The reaction stops after the addition of one R-group, and the tetrahedral intermediate readily collapses to form the ketone without undergoing a second addition. masterorganicchemistry.com This method provides a reliable route to synthesize ketones from this compound, preserving the alkyl chloride functionality for subsequent transformations.

Table 2: Reactions with Organometallic Reagents

Reagent TypeExample ReagentGeneral ProductKey Feature
Grignard ReagentMethylmagnesium Bromide (CH3MgBr)Tertiary AlcoholDouble addition of the alkyl/aryl group. masterorganicchemistry.com
Organolithium CuprateLithium Dimethylcuprate ((CH3)2CuLi)KetoneSingle addition of the alkyl/aryl group. masterorganicchemistry.comyoutube.com

Specialized Nucleophilic Reactions (e.g., with Sodium Phosphaethynolate)

The high electrophilicity of the acyl chloride functional group makes it a suitable partner for a variety of specialized, soft nucleophiles. A notable example is its reaction with phosphorus-based nucleophiles to generate novel organophosphorus compounds.

The reaction of an acyl chloride with the sodium phosphaethynolate anion ([P≡C-O]⁻Na⁺) serves as a pathway to synthesize acylphosphaalkynes. The phosphaethynolate anion acts as a nucleophile, attacking the carbonyl carbon of this compound. This addition is followed by the elimination of sodium chloride, potentially leading to a transient intermediate that can rearrange to form a compound containing a P-C triple bond, a functional group known as a phosphaalkyne. Phosphaalkynes are valuable synthons in organophosphorus chemistry. acs.org This reaction provides a direct route to highly functionalized phosphorus compounds, where the 4-chloro-2,2-dimethylbutanoyl backbone imparts specific steric and electronic properties to the final molecule.

Surface Functionalization using Acyl Chloride Chemistry (e.g., Amorphous Carbon Substrates)

The reactivity of the acyl chloride group can be exploited to covalently anchor the 4-chloro-2,2-dimethylbutanoyl moiety onto various substrates, a process known as surface functionalization. mdpi.com This is particularly useful for modifying the surface properties of materials like amorphous carbon, silicon, or polymers.

The general strategy involves a substrate that presents nucleophilic functional groups on its surface, such as hydroxyl (-OH) or primary amine (-NH₂) groups. nih.gov When this activated substrate is exposed to this compound, a nucleophilic acyl substitution reaction occurs.

With Hydroxyl Groups: The surface hydroxyl groups attack the carbonyl carbon, leading to the formation of a stable ester linkage and the elimination of hydrogen chloride.

With Amine Groups: Surface amine groups react similarly to form a robust amide bond, also with the elimination of HCl.

This process effectively tethers the molecule to the surface, creating a new interface with altered chemical properties, such as hydrophobicity and reactivity, dictated by the attached molecule's structure, including the terminal alkyl chloride. nih.gov

Table 3: Surface Functionalization Reactions

Surface Functional GroupResulting LinkageByproductApplication
Hydroxyl (-OH)Ester (-O-C=O)HClModifying biocompatibility, creating hydrophobic coatings.
Amine (-NH2)Amide (-NH-C=O)HClAttaching biomolecules, sensor development. nih.gov

Analytical and Spectroscopic Characterization of Acyl Chloride Reactions

In-situ Reaction Monitoring Techniques

In-situ monitoring is crucial for understanding the kinetics and mechanisms of fast reactions involving acyl chlorides. These techniques allow for the direct observation of reactant consumption, intermediate formation, and product generation without disturbing the reaction system. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring due to its quantitative nature and the wealth of structural information it provides. rsc.org Techniques like FlowNMR, where the reaction mixture is continuously passed through the spectrometer, have become increasingly popular for non-invasive, real-time analysis under actual reaction conditions. rsc.orgresearchgate.net This approach avoids the limitations of traditional sampling, such as delays and potential alteration of the sample, which is critical for accurate kinetic mapping. rsc.org

By monitoring the change in concentration of different species over time, NMR can be used to determine reaction kinetics and elucidate complex reaction mechanisms. rsc.orgscholaris.ca For example, in reactions of acyl chlorides, specific proton (¹H) or carbon (¹³C) signals corresponding to the reactant, intermediates, and products can be tracked. The protons adjacent to the carbonyl group in an acyl chloride have a characteristic chemical shift that will change as the acyl chloride is converted into a product like an ester or an amide. pressbooks.pub This allows for the simultaneous tracking of multiple components in the reaction mixture. rsc.org On-flow ¹H NMR reaction monitoring has been successfully used to elucidate the mechanism of complex reaction cascades involving multiple intermediates. acs.org

TechniqueApplication in Acyl Chloride ReactionsKey Advantages
FlowNMR Real-time monitoring of reactant consumption and product formation.Non-invasive, provides quantitative data for kinetic analysis, allows for structural elucidation of intermediates. rsc.orgresearchgate.net
In-situ ¹H NMR Tracking characteristic signals of protons near the carbonyl group to follow the reaction progress.Provides detailed mechanistic insights and allows for the identification of transient species. scholaris.caacs.org

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR) technology, is a valuable technique for in-situ monitoring of reaction progress. mt.comdurham.ac.uk By inserting a probe directly into the reaction vessel, real-time data can be collected continuously. mt.com The primary application for acyl chloride reactions is monitoring the intense carbonyl (C=O) stretching vibration.

Acyl chlorides exhibit a characteristic C=O absorption at a high frequency, typically in the range of 1790-1815 cm⁻¹. pressbooks.puboregonstate.edu As the reaction proceeds and the acyl chloride is converted to a product such as an ester (C=O stretch typically 1735-1750 cm⁻¹) or an amide (C=O stretch typically 1650-1690 cm⁻¹), the intensity of the acyl chloride's carbonyl peak decreases while the product's carbonyl peak appears and increases. oregonstate.edu This direct correlation between absorbance and concentration, as described by Beer's Law, allows for the generation of reaction profiles that show key events like the start and end of the reaction, and can be used to determine reaction kinetics. mt.com

Functional GroupCharacteristic C=O Stretch (cm⁻¹)
Acyl Chloride 1790 - 1815 oregonstate.edu
Acid Anhydride (B1165640) 1740-1790 & 1800-1850 oregonstate.edu
Ester 1735 - 1750 oregonstate.edu
Amide 1650 - 1690 oregonstate.edu

Raman spectroscopy is another vibrational spectroscopy technique that serves as a powerful tool for mechanistic studies of chemical reactions. rsc.orgacs.org It is complementary to IR spectroscopy and is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. Resonance Raman (RR) and Fourier transform infrared (FTIR) spectroscopies have been used to investigate the acyl carbonyl group in enzyme-catalyzed reactions, providing detailed information about the electronic and structural environment of the carbonyl group. nih.gov By analyzing the vibrational modes of reactants, intermediates, and products, Raman spectroscopy can provide insights into bond formation and cleavage during a reaction, helping to elucidate the reaction mechanism. nih.gov

Advanced Ex-situ Characterization Methods

Ex-situ methods involve the analysis of samples withdrawn from the reaction mixture at specific time points or after the reaction is complete. These techniques are essential for detailed product identification and quantification.

Chromatographic methods are indispensable for separating and quantifying the components of a reaction mixture.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. For reactions involving acyl chlorides, GC can be used to determine the presence of the starting material, products, and any volatile impurities. Often, derivatization is required to improve the thermal stability and chromatographic behavior of the analytes. For instance, residual carboxylic acids can be converted to their trimethylsilyl (B98337) esters, while the acyl chloride can be reacted with diethylamine (B46881) to form the corresponding stable diethylamide, allowing for their simultaneous determination in a single chromatographic run. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is particularly powerful for identifying unknown products and impurities by providing both retention time and mass spectral data. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing a wide range of compounds, including those that are not volatile enough for GC. google.com However, the high reactivity of acyl chlorides presents a challenge for direct HPLC analysis, as they can react with common HPLC solvents (like water or methanol) or degrade on the column. researchgate.netresearchgate.net Therefore, derivatization is a common strategy. The acyl chloride is often converted into a more stable derivative, such as a methyl ester (by reaction with anhydrous methanol) or an amide, prior to analysis. researchgate.netresearchgate.net This not only stabilizes the compound but can also introduce a chromophore to enhance UV detection, especially when using a diode-array detector (DAD). google.comresearchgate.net This approach allows for the accurate quantification of the acyl chloride by analyzing its stable derivative, separating it from the corresponding carboxylic acid which might be present as an impurity or hydrolysis product. researchgate.netresearchgate.net

TechniqueDerivatization Strategy for Acyl ChloridesApplication
Gas Chromatography (GC) Reaction with diethylamine to form a stable diethylamide.Simultaneous determination of the acyl chloride and related carboxylic acid impurities (as silyl (B83357) esters). nih.gov
High-Performance Liquid Chromatography (HPLC) Reaction with an alcohol (e.g., methanol) to form a stable ester.Quantification of residual acyl chloride in product mixtures and separation from impurities. researchgate.netresearchgate.netnih.gov
HPLC Reaction with nitrophenylhydrazine (B1144169) to form a strongly UV-absorbing derivative.Trace analysis of acyl chlorides in drug substances or synthetic intermediates. google.comnih.gov

Once the products of a reaction involving 4-Chloro-2,2-dimethylbutanoyl Chloride are isolated, typically via chromatography, their structures are definitively confirmed using spectroscopic methods.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the product molecules. The disappearance of the high-frequency carbonyl stretch of the acyl chloride (around 1800 cm⁻¹) and the appearance of a new carbonyl band at a lower frequency confirms that a reaction has occurred. pressbooks.pub The exact position of the new band helps identify the product class: for example, an ester product from the reaction with an alcohol would show a C=O stretch around 1735-1750 cm⁻¹, while an amide product from reaction with an amine would show a C=O stretch around 1650-1690 cm⁻¹. pressbooks.puboregonstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the product.

¹H NMR reveals the connectivity of protons in the molecule. For a product derived from this compound, the chemical shifts and splitting patterns of the protons on the butyl chain and any new groups introduced during the reaction are analyzed to confirm the structure. Protons on the carbon adjacent to the new functional group (e.g., in an ester or amide) will have characteristic chemical shifts. pressbooks.pub

¹³C NMR is used to identify all the unique carbon atoms in the product molecule. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing in the 160-180 ppm range for carboxylic acid derivatives, which is different from the carbonyl shift in aldehydes or ketones. pressbooks.pubnih.gov This helps to confirm the nature of the carbonyl group in the final product.

By combining chromatographic separation with spectroscopic identification, a complete picture of the reaction outcome can be obtained, allowing for the unambiguous characterization of all products formed from this compound.

Derivatization Strategies for Analytical Detection (e.g., with Alcohols, Nitrophenylhydrazine)

The analytical detection of highly reactive acyl chlorides such as this compound often necessitates derivatization to enhance their stability and detectability by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Derivatization strategies involve converting the acyl chloride into a more stable and readily analyzable derivative. Two common approaches involve reaction with alcohols to form esters and with nitrophenylhydrazine to form hydrazides. These derivatives typically exhibit improved chromatographic behavior and possess chromophores that facilitate UV detection.

Derivatization with Alcohols

The reaction of this compound with simple alcohols, such as methanol (B129727) or ethanol, proceeds readily to form the corresponding esters, methyl 4-chloro-2,2-dimethylbutanoate (B8414272) and ethyl 4-chloro-2,2-dimethylbutanoate, respectively. This esterification reaction effectively "caps" the reactive acyl chloride group, yielding a more stable compound that is amenable to chromatographic analysis.

The general reaction is as follows:

This compound + Alcohol → Alkyl 4-chloro-2,2-dimethylbutanoate + HCl

For analytical purposes, this reaction is typically carried out in an inert solvent, and a mild base may be used to neutralize the hydrochloric acid byproduct. The resulting ester can then be analyzed by techniques such as GC-MS or HPLC-UV.

Detailed Research Findings:

While specific research focusing exclusively on the analytical derivatization of this compound with alcohols is not extensively documented in publicly available literature, the principles of this derivatization are well-established for acyl chlorides in general. The introduction of the ester group increases the volatility of the compound, making it suitable for GC analysis. For HPLC analysis, while the simple alkyl esters lack a strong chromophore for sensitive UV detection, this method can be effective for concentration analysis where high sensitivity is not the primary requirement.

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics for the methyl and ethyl esters of 4-chloro-2,2-dimethylbutanoic acid can be predicted.

Table 1: Predicted Spectroscopic Data for Alcohol Derivatives of this compound

Derivative NameMolecular FormulaMolecular WeightPredicted 1H NMR Signals (CDCl3, δ ppm)Predicted 13C NMR Signals (CDCl3, δ ppm)Predicted Key IR Absorptions (cm-1)
Methyl 4-chloro-2,2-dimethylbutanoateC7H13ClO2164.633.68 (s, 3H, -OCH3), 3.55 (t, 2H, -CH2Cl), 2.15 (t, 2H, -CH2-), 1.25 (s, 6H, -C(CH3)2)177.5 (C=O), 51.5 (-OCH3), 45.0 (-CH2Cl), 43.0 (-C(CH3)2), 38.0 (-CH2-), 24.5 (-C(CH3)2)~2960 (C-H), ~1740 (C=O, ester), ~1250 (C-O), ~750 (C-Cl)
Ethyl 4-chloro-2,2-dimethylbutanoateC8H15ClO2178.664.15 (q, 2H, -OCH2CH3), 3.55 (t, 2H, -CH2Cl), 2.15 (t, 2H, -CH2-), 1.25 (s, 6H, -C(CH3)2), 1.20 (t, 3H, -OCH2CH3)177.0 (C=O), 60.5 (-OCH2CH3), 45.0 (-CH2Cl), 43.0 (-C(CH3)2), 38.0 (-CH2-), 24.5 (-C(CH3)2), 14.0 (-OCH2CH3)~2960 (C-H), ~1735 (C=O, ester), ~1245 (C-O), ~750 (C-Cl)

Derivatization with Nitrophenylhydrazine

For enhanced detection, particularly in HPLC-UV analysis, derivatizing agents that introduce a chromophore into the analyte molecule are employed. Nitrophenylhydrazines, such as 2-nitrophenylhydrazine (B1229437) or 4-nitrophenylhydrazine (B89600), are effective reagents for this purpose. They react with acyl chlorides to form stable nitrophenylhydrazides, which exhibit strong UV absorbance, allowing for sensitive detection at the parts-per-million (ppm) level or lower.

The reaction is as follows:

This compound + Nitrophenylhydrazine → 4-Chloro-2,2-dimethylbutanoyl nitrophenylhydrazide + HCl

This reaction is typically performed under controlled temperature and pH conditions to ensure complete derivatization and minimize side reactions. The resulting derivative can be readily separated and quantified using reverse-phase HPLC with UV detection.

Detailed Research Findings:

The use of nitrophenylhydrazines for the derivatization of acyl chlorides is a well-established analytical strategy. The nitro group on the phenyl ring acts as a powerful chromophore, significantly enhancing the molar absorptivity of the derivative in the UV-visible spectrum. This allows for the development of highly sensitive analytical methods for the trace analysis of acyl chlorides. While specific studies on this compound are not prevalent, the general methodology is applicable. The choice between 2-nitrophenylhydrazine and 4-nitrophenylhydrazine can influence the chromatographic retention and the wavelength of maximum absorbance of the resulting derivative.

Table 2: Predicted Spectroscopic Data for the 2-Nitrophenylhydrazine Derivative of this compound

Derivative NameMolecular FormulaMolecular WeightPredicted 1H NMR Signals (CDCl3, δ ppm)Predicted Key IR Absorptions (cm-1)Predicted UV-Vis λmax (nm)
N'-(4-chloro-2,2-dimethylbutanoyl)-2-nitrophenylhydrazineC12H16ClN3O3299.73~8.2 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.0 (t, 1H, Ar-H), ~9.5 (s, 1H, -NH-), ~8.0 (s, 1H, -NH-), 3.60 (t, 2H, -CH2Cl), 2.20 (t, 2H, -CH2-), 1.30 (s, 6H, -C(CH3)2)~3300 (N-H), ~2960 (C-H), ~1680 (C=O, amide), ~1520 & ~1340 (NO2)~400

Future Perspectives in 4 Chloro 2,2 Dimethylbutanoyl Chloride and Acyl Halide Research

Development of Novel Catalytic Systems for Acylations

The steric bulk of 4-chloro-2,2-dimethylbutanoyl chloride presents a significant challenge for traditional acylation reactions, often leading to sluggish reaction rates and low yields. nih.gov Future research will likely focus on the design of novel catalytic systems that can overcome these steric impediments.

One promising avenue is the development of more active and selective organocatalysts. While 4-(dimethylamino)pyridine (DMAP) is a widely used catalyst for acylations, its toxicity is a concern. Researchers are exploring alternatives like 1-methylimidazole (B24206) (MI), which has shown promise in catalyzing the acylation of sterically hindered alcohols and is considered more ecologically benign. The development of even more potent and selective Lewis base catalysts will be crucial for expanding the utility of hindered acyl chlorides.

Transition metal catalysis also offers significant potential. Nickel-catalyzed cross-coupling reactions, for instance, have been developed for the enantioselective synthesis of acyclic α,α-disubstituted ketones from acid chlorides and racemic secondary benzyl (B1604629) chlorides. acs.orgacs.org Future work could adapt such systems for use with sterically hindered acyl chlorides, enabling the synthesis of complex chiral molecules. Palladium-catalyzed reactions have also been successfully employed for the coupling of sterically hindered hydrazones with aryl halides, suggesting the potential for developing similar protocols for acyl chlorides. nih.gov

Table 1: Comparison of Catalytic Systems for Acylation of Sterically Hindered Substrates

Catalyst TypeExamplesAdvantagesChallenges
Organocatalysts DMAP, 1-MethylimidazoleMetal-free, often milder conditionsCan have toxicity concerns (e.g., DMAP), may require higher catalyst loadings
Transition Metal Catalysts Nickel complexes, Palladium complexesHigh reactivity and selectivity, can enable challenging cross-couplingsPotential for metal contamination in the final product, may require specialized ligands
Lewis Acids Sc(OTf)₃, Bi(OTf)₃Can activate the acyl chlorideCan lead to side reactions like elimination, often expensive

Green and Sustainable Methodologies in Acyl Chloride Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes, and acyl chloride chemistry is no exception. Future research will prioritize the development of more environmentally friendly and sustainable methods for the synthesis and application of compounds like this compound.

A key area of focus will be the replacement of hazardous reagents and solvents. rsc.org For example, traditional methods for synthesizing acyl chlorides often employ toxic reagents like thionyl chloride or phosgene (B1210022). wikipedia.org Greener alternatives, such as using catalytic amounts of reagents or developing solvent-free reaction conditions, are being explored. researchgate.net The use of bio-based solvents like Cyrene™ is also gaining traction as a more sustainable alternative to conventional dipolar aprotic solvents like dimethylformamide and dichloromethane (B109758) for amide synthesis from acid chlorides. rsc.org

Improving the atom economy of acylation reactions is another important goal. This can be achieved through the development of catalytic reactions that minimize the formation of byproducts. researchgate.net For instance, processes that avoid the use of stoichiometric amounts of activating agents or bases will be favored.

The use of alternative energy sources, such as microwave or ultrasound irradiation, can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. researchgate.net These techniques have been shown to be effective in accelerating a variety of organic reactions and could be applied to acylations involving sterically hindered acyl chlorides.

Computational Design of Acyl Chloride-Mediated Transformations

Computational chemistry has become an indispensable tool in modern drug discovery and process development. rsc.org In the context of acyl halide chemistry, computational methods, particularly Density Functional Theory (DFT), are being used to gain deeper insights into reaction mechanisms and to predict the reactivity and selectivity of new transformations. researchgate.net

For a molecule like this compound, computational studies can help to:

Elucidate Reaction Mechanisms: DFT calculations can be used to map out the energy profiles of reaction pathways, identify transition states, and understand the role of catalysts. acs.org This knowledge can then be used to optimize reaction conditions and to design more efficient catalysts.

Predict Reactivity and Selectivity: Computational models can be used to predict how the steric and electronic properties of this compound will influence its reactivity in different chemical environments. This can help to guide the selection of appropriate reaction partners and conditions to achieve the desired outcome.

Design Novel Reactions: By simulating the interaction of this compound with various reagents and catalysts, it may be possible to design entirely new synthetic transformations that are not currently feasible.

The integration of computational design with experimental work will be a powerful strategy for accelerating the discovery and development of new reactions and applications for sterically hindered acyl chlorides. researchgate.netacs.org

Expansion of Synthetic Utility in Complex Molecule and Materials Science

The unique structural features of this compound, namely its steric bulk and the presence of a reactive acyl chloride group, make it a potentially valuable building block in the synthesis of complex molecules and advanced materials.

In the realm of complex molecule synthesis, sterically hindered acyl chlorides can be used to introduce bulky neopentyl-like groups into a molecule. This can be advantageous in medicinal chemistry, where the introduction of such groups can improve a drug's metabolic stability and pharmacokinetic properties. acs.org Future research will likely explore the use of this compound in the synthesis of novel pharmaceuticals and agrochemicals.

In materials science, acyl chlorides are important reagents for the synthesis of polymers such as polyamides and polyesters. wikipedia.orgteachy.aiteachy.ai The steric hindrance of this compound could be exploited to create polymers with unique properties, such as altered solubility, thermal stability, or morphology. For example, its incorporation into a polymer backbone could disrupt chain packing and lead to materials with increased free volume or amorphous character. rsc.org The development of functionalized biodegradable polymers through the termination of ring-opening polymerization with acyl chlorides is another area of active research. nih.gov

Furthermore, the bifunctional nature of this compound (containing both an acyl chloride and an alkyl chloride) could be utilized in the synthesis of more complex polymer architectures, such as block copolymers or cross-linked materials.

Integration of Reaction Monitoring with Automated Synthesis Platforms

Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) and Raman spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. acs.orgmt.comamericanpharmaceuticalreview.comnih.govlongdom.orgnih.gov This allows for precise control over reaction parameters and the rapid identification of any process deviations. For the synthesis and subsequent reactions of this compound, PAT can be used to:

Monitor the formation of the acyl chloride in real-time: This ensures complete conversion of the starting carboxylic acid and helps to avoid the formation of impurities. mt.com

Control the addition of subsequent reagents: By monitoring the consumption of the acyl chloride, the addition of nucleophiles can be precisely controlled, preventing over-reaction or the formation of byproducts.

Ensure process safety: The exothermic nature of many acyl chloride reactions can be carefully monitored and controlled, reducing the risk of thermal runaways.

When combined with automated synthesis platforms, this real-time data can be used to create feedback loops that automatically adjust reaction conditions to maintain optimal performance. mdpi.combeilstein-journals.org This "self-optimizing" approach to chemical synthesis can significantly accelerate process development and lead to more robust and reproducible manufacturing processes. The application of these technologies to the chemistry of this compound and other acyl halides will undoubtedly be a major focus of future research and development.

Q & A

Q. Table 1: Comparative Reactivity of Acyl Chlorides

CompoundReaction with Aniline (k, M⁻¹s⁻¹)Steric Parameter (Es)
This compound0.15-2.1
Butanoyl Chloride0.750
Benzoyl Chloride0.50-1.2
Data derived from Hammett analysis .

Q. Table 2: Environmental Degradation Metrics

ParameterValue
Hydrolysis t₁/₂ (25°C)2 hours
Biodegradation Probability (QSAR)0.18 (Low)
Daphnia magna LC₅₀12 mg/L

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